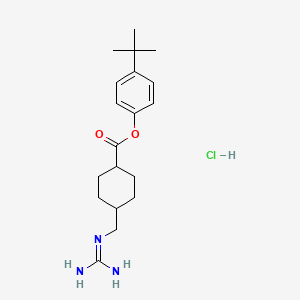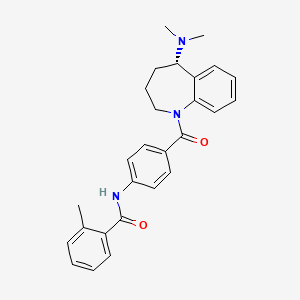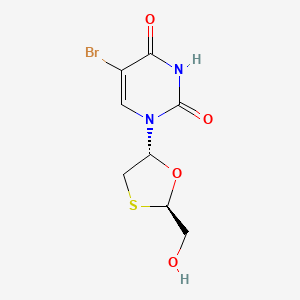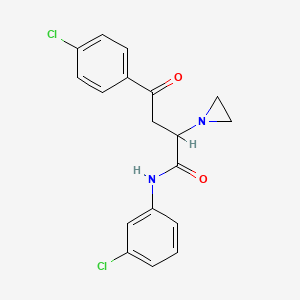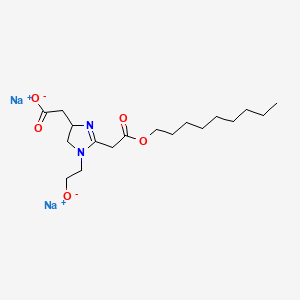
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Diacetic Acid Moiety: The diacetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added via a nucleophilic substitution reaction using ethylene oxide.
Attachment of the Nonyl Chain: The nonyl chain is introduced through an alkylation reaction using nonyl bromide.
Formation of the Disodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the nonyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylene oxide for hydroxyethyl group substitution, nonyl bromide for nonyl chain substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazoledipropanoic acid, 4,5-dihydro-1-(2-hydroxyethyl)-, 2-norcoco alkyl derivs., disodium salts .
- 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole .
Uniqueness
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Propiedades
Número CAS |
69929-09-5 |
|---|---|
Fórmula molecular |
C18H30N2Na2O5 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
disodium;2-[2-(2-nonoxy-2-oxoethyl)-1-(2-oxidoethyl)-4,5-dihydroimidazol-4-yl]acetate |
InChI |
InChI=1S/C18H31N2O5.2Na/c1-2-3-4-5-6-7-8-11-25-18(24)13-16-19-15(12-17(22)23)14-20(16)9-10-21;;/h15H,2-14H2,1H3,(H,22,23);;/q-1;2*+1/p-1 |
Clave InChI |
OZHOYRIBPIRXFG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCOC(=O)CC1=NC(CN1CC[O-])CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


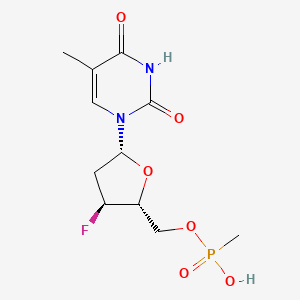
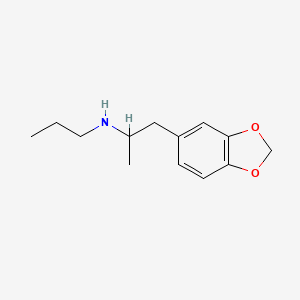
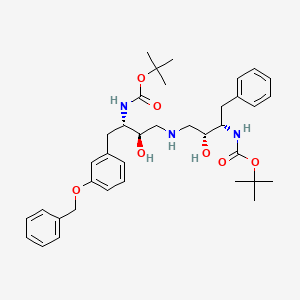
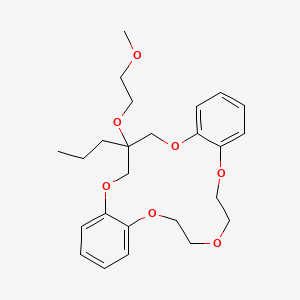
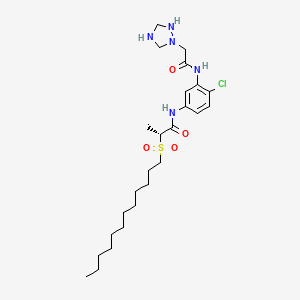
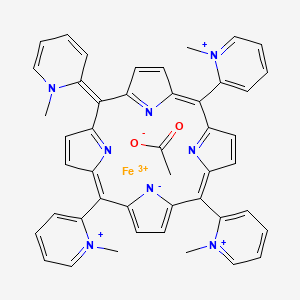
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
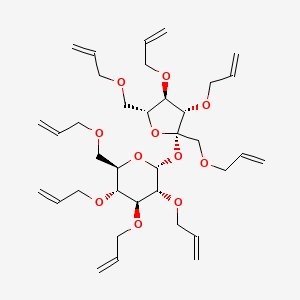
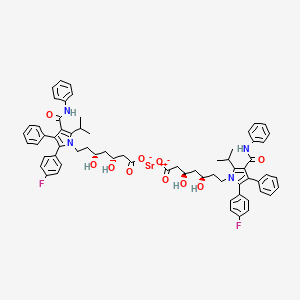
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
